tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate is a complex organic compound that features a tert-butyl ester group and a morpholine ring
Preparation Methods
The synthesis of tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate typically involves multiple steps. One common method includes the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex organic compounds.
Chemical Reactions Analysis
tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, which may involve the use of reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The unique structural properties of the compound make it a valuable tool in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate can be compared to other tert-butyl esters and morpholine derivatives. Similar compounds include:
tert-Butyl acetate: A simpler ester used as a solvent in various industrial applications.
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Another morpholine derivative used in the synthesis of complex natural products.
Properties
Molecular Formula |
C31H33NO6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
benzyl 3-methyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C31H33NO6/c1-30(2,3)38-25(33)20-31(4)28(34)37-27(24-18-12-7-13-19-24)26(23-16-10-6-11-17-23)32(31)29(35)36-21-22-14-8-5-9-15-22/h5-19,26-27H,20-21H2,1-4H3 |
InChI Key |
QAHTVJQTHPZPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.